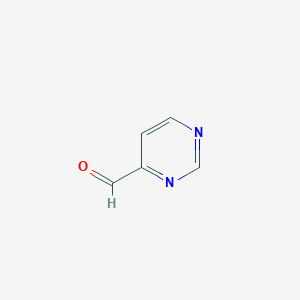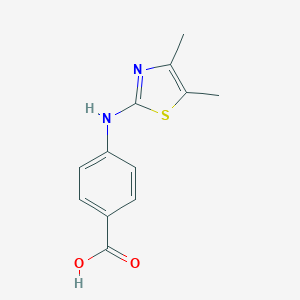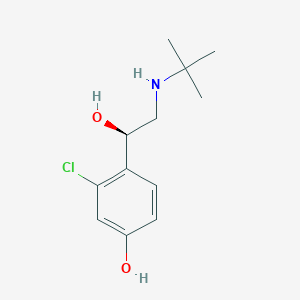![molecular formula C25H17N B152894 10H-Spiro[acridine-9,9'-fluorene] CAS No. 92638-81-8](/img/structure/B152894.png)
10H-Spiro[acridine-9,9'-fluorene]
Übersicht
Beschreibung
10H-Spiro[acridine-9,9’-fluorene] is a chemical compound with the molecular formula C25H17N . It has an average mass of 331.409 Da and a monoisotopic mass of 331.136108 Da . It is similar to spiro[acridine-9,9’-xanthene] and they both have effective donor properties .
Synthesis Analysis
The synthesis of 10H-Spiro[acridine-9,9’-fluorene] involves a multistep protocol starting from 2-bromo-N-phenylaniline . Another synthesis method involves the use of 4-cyanophenylboronic acid, Pd(PPh3)4, and 2 M Na2CO3 aqueous solution in THF .Molecular Structure Analysis
The InChI code for 10H-Spiro[acridine-9,9’-fluorene] is 1S/C25H17N/c1-3-11-19-17 (9-1)18-10-2-4-12-20 (18)25 (19)21-13-5-7-15-23 (21)26-24-16-8-6-14-22 (24)25/h1-16,26H . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
10H-Spiro[acridine-9,9’-fluorene] has a density of 1.3±0.1 g/cm3, a boiling point of 500.5±50.0 °C at 760 mmHg, and a flash point of 277.8±25.6 °C . It has a molar refractivity of 105.1±0.4 cm3, a polar surface area of 12 Å2, and a molar volume of 254.5±5.0 cm3 .Wissenschaftliche Forschungsanwendungen
Ultra-Deep Blue Emitters for Electroluminescent Devices
10H-Spiro[acridine-9,9’-fluorene] has been used in the creation of ultra-deep blue emitters for highly efficient non-doped electroluminescent devices . The hybridized local and charge-transfer (HLCT) excited state is a successful approach to accomplish both high external and internal quantum efficiency . Two cyanophenyl substituted spiro [acridine-9,9′-fluorene] isomers, namely SAFmCN and SAFpCN, were designed and synthesized . These molecules exhibited HLCT features with strong ultra-deep blue emissions in both solution and film states with emission peaks at 410–433 nm .
Aggregation Induced Emission (AIE)-Active Luminophores
10H-Spiro[acridine-9,9’-fluorene] has been used in the synthesis of new three-dimensional (3D) luminophores . These luminophores exhibit weak emission in dilute solution and enhanced emission in the H-aggregate state . They have drawn great interest in materials science due to their multifunctional aggregation induced emission (AIE) activity .
Mechanoresponsive Luminescence for Anti-Counterfeiting and Information Encryption
The weakly emissive herringbone packing of 10H-Spiro[acridine-9,9’-fluorene] in the solid state displays mechanoresponsive luminescence (MRL) turn-on behavior . This unique MRL behavior allows the samples of 10H-Spiro[acridine-9,9’-fluorene] in distinct luminescent states to be used as the codes for anti-counterfeiting and information-encryption applications .
Organic Light Emitting Diodes (OLEDs)
10H-Spiro[acridine-9,9’-fluorene] has been used in the creation of blue organic light emitting diodes (OLEDs) . A blue OLED based on a 10H-Spiro[acridine-9,9’-fluorene] emitter yields a maximum current efficiency, power efficiency, and external quantum efficiency of 3.22 cd A −1, 2.30 lm W −1, and 2.58%, respectively .
Thermally Activated Delayed Fluorescence (TADF) Organic Light-Emitting Diodes (OLEDs)
A novel donor (D)–spiro-acceptor (A) emitter, namely 10-phenyl-10H-spiro [acridine-9,9′-fluorene]-2′,4′,7′-tricarbonitrile (SAF-3CN), was synthesized for high efficiency, yellowish green third-generation thermally activated delayed fluorescence (TADF) OLEDs .
Safety and Hazards
Wirkmechanismus
Target of Action
It’s known that this compound is widely used in organic optoelectronic materials , suggesting that its targets could be related to light-emitting or light-absorbing molecules.
Mode of Action
10H-Spiro[acridine-9,9’-fluorene] is a donor-acceptor type material . It’s doped with a yellow emitting iridium (III) bis (4-phenylthieno [3,2-c]pyridinato-N,C2′) acetylacetonate (PO-01) dopant . The interaction between 10H-Spiro[acridine-9,9’-fluorene] and its targets results in high quantum efficiency .
Biochemical Pathways
Given its use in optoelectronic materials , it’s likely that it influences pathways related to light absorption and emission.
Pharmacokinetics
It’s known that the compound is a solid at room temperature , which could impact its bioavailability.
Result of Action
The result of 10H-Spiro[acridine-9,9’-fluorene]'s action is the realization of high quantum efficiency in yellow phosphorescent OLEDs . This suggests that the compound’s action leads to efficient light emission in these devices.
Action Environment
The action of 10H-Spiro[acridine-9,9’-fluorene] is influenced by environmental factors. For instance, it should be stored in a dark place, sealed in dry, at room temperature . These conditions likely help maintain the compound’s stability and efficacy.
Eigenschaften
IUPAC Name |
spiro[10H-acridine-9,9'-fluorene] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17N/c1-3-11-19-17(9-1)18-10-2-4-12-20(18)25(19)21-13-5-7-15-23(21)26-24-16-8-6-14-22(24)25/h1-16,26H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFOZRCASAHKFFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C24C5=CC=CC=C5NC6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10H-Spiro[acridine-9,9'-fluorene] | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



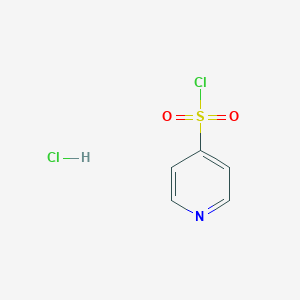
![Pyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B152814.png)
![Pyrido[2,3-b]pyrazin-6(5H)-one](/img/structure/B152815.png)
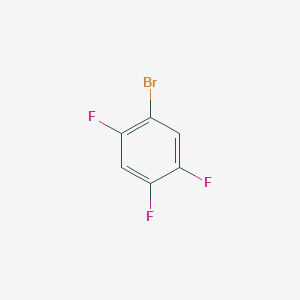
![Pyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B152818.png)
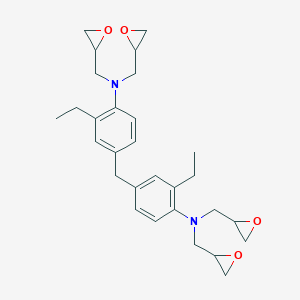

![Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B152821.png)

